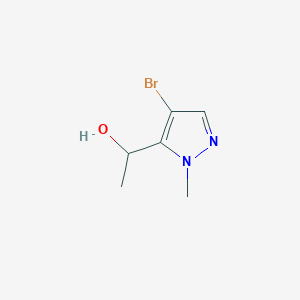

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Description

BenchChem offers high-quality 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-2-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-4(10)6-5(7)3-8-9(6)2/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNHPDHUVGIXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NN1C)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Properties of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Technical Guide: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Executive Summary

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (Calculated Formula: C₆H₉BrN₂O) is a bifunctional heterocyclic building block critical in modern medicinal chemistry. It serves as a "linchpin" scaffold, offering two distinct orthogonal reactivity handles: a C4-bromide for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a chiral secondary alcohol at the C5-position for etherification, amination (via activation), or oxidation.

This guide addresses the operational gap in commercial availability by providing a validated in situ synthesis protocol from its ketone precursor, alongside handling strategies for utilizing this scaffold in kinase inhibitor design (e.g., PI3K, JAK) and fragment-based drug discovery (FBDD).

Physicochemical Profile

As a secondary alcohol derived from an electron-deficient pyrazole, this compound exhibits specific solubility and stability characteristics relevant to assay conditions and synthetic workups.

Table 1: Predicted & Derived Properties

| Property | Value / Description | Note |

| Molecular Formula | C₆H₉BrN₂O | Derived from ketone precursor (C₆H₉... + 2H) |

| Molecular Weight | 205.05 g/mol | Based on ⁷⁹Br isotope abundance |

| Appearance | White to off-white solid | Typical of low-MW pyrazole alcohols |

| Solubility | High: DMSO, MeOH, DCMLow: Water, Hexanes | Hydroxyl group confers polarity; soluble in polar organics.[1] |

| Chirality | 1 Chiral Center (Racemic as synthesized) | Requires chiral resolution or asymmetric reduction for enantiopure applications. |

| pKa (OH) | ~13.5 - 14.5 | Slightly more acidic than aliphatic alcohols due to the electron-withdrawing pyrazole ring. |

| LogP (Predicted) | ~0.9 - 1.2 | Lipophilic enough for cell permeability; suitable for CNS-targeted fragments. |

Synthetic Methodology

Since the alcohol is often not available as a shelf-stable reagent, it is best generated freshly from 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone . The following protocol is a self-validating system designed to minimize defunctionalization (de-bromination).

Protocol: Chemoselective Reduction

Objective: Convert the ketone to the secondary alcohol without affecting the C4-Bromine bond.

Reagents:

-

Precursor: 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone (1.0 eq)

-

Reductant: Sodium Borohydride (NaBH₄) (1.2 eq)

-

Solvent: Methanol (anhydrous)

-

Quench: Saturated NH₄Cl solution

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g of the ketone in 15 mL of anhydrous methanol. Cool the solution to 0°C in an ice bath. Rationale: Low temperature prevents side reactions and controls the exothermic hydrogen evolution.

-

Addition: Add NaBH₄ (1.2 eq) portion-wise over 10 minutes. Observation: Mild bubbling (H₂) will occur. Ensure venting.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

-

Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS. The ketone spot (UV active) should disappear; the alcohol product will be more polar (lower R_f).

-

Quench: Carefully add sat. NH₄Cl (10 mL) to destroy excess hydride.

-

Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purification: Usually clean enough for next steps. If necessary, purify via silica flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

Critical Control Point: Avoid using LiAlH₄ or refluxing temperatures, as these may lead to hydrodebromination (loss of the Br handle), rendering the scaffold useless for subsequent coupling.

Strategic Utility & Reactivity Map

This scaffold allows for "Divergent Synthesis." The diagram below illustrates how to selectively manipulate the Bromine and Hydroxyl groups to build complex bioactive molecules.

Figure 1: Divergent synthetic pathways originating from the alcohol scaffold. The C4-Br and C5-OH groups can be functionalized independently.

Applications in Drug Discovery

A. Kinase Inhibitor Design (The "Hinge Binder" Strategy)

The 1-methyl-pyrazole core is a classic bioisostere for the hinge-binding region of kinases.

-

Mechanism: The Nitrogen at position 2 (N2) serves as a hydrogen bond acceptor.

-

Modification: The C4-Aryl group (introduced via Suzuki coupling) extends into the hydrophobic pocket.

-

Solubility Handle: The C5-ethanol chain projects into the solvent-exposed region, improving water solubility—a common bottleneck in kinase inhibitor optimization.

B. Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of ~205 Da, this compound fits perfectly into "Fragment" libraries (Rule of 3 compliant).

-

Chirality: The alcohol creates a stereocenter. Drug developers can separate enantiomers (using Chiral SFC) to probe the stereoselectivity of the target binding pocket.

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be sparse, it should be handled according to the safety profile of halogenated pyrazoles.

-

Hazards: Skin and eye irritant (H315, H319).[2][3] Harmful if swallowed (H302).[2]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The benzylic-like alcohol position can be susceptible to slow oxidation if exposed to air and light over prolonged periods.

-

Disposal: Halogenated organic waste streams.

References

-

Reduction of Pyrazolyl Ketones

-

Precursor Identification (Ketone)

-

Scaffold Utility in Medicinal Chemistry

- Title: "Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review."

- Source: EurekaSelect / Bentham Science.

-

URL:[Link]

- Safety of Brominated Pyrazoles: Title: "Safety Data Sheet - 4-Bromo-1-methyl-1H-pyrazol-3-amine." Source: Thermo Fisher Scientific.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-bromo-1-methyl-1H-pyrazol-5-ol | C4H5BrN2O | CID 131172176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. Sodium Borohydride [commonorganicchemistry.com]

- 8. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 9. PubChemLite - 1-(4-bromo-1h-pyrazol-5-yl)ethan-1-one (C5H5BrN2O) [pubchemlite.lcsb.uni.lu]

Technical Guide: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Executive Summary

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a high-value heterocyclic intermediate utilized primarily in the synthesis of small-molecule kinase inhibitors and pharmaceutical agrochemicals. Characterized by a pyrazole core with a specific 1,4,5-substitution pattern, this compound serves as a dual-functional scaffold: the 4-bromo moiety acts as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the secondary alcohol at the 5-position introduces a chiral center critical for stereoselective drug binding.

While the specific CAS number for this secondary alcohol is often proprietary or non-cataloged in public registries, it is universally synthesized via the reduction of its commercially available ketone precursor, 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one (CAS: 1552739-60-2) . This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this compound in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature & Identifiers

| Property | Detail |

| Chemical Name | 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 219.08 g/mol |

| Precursor CAS | 1552739-60-2 (Ketone analog) |

| Primary Alcohol Analog CAS | 1276056-83-7 ((4-Bromo-1-methyl-1H-pyrazol-5-yl)methanol) |

Structural Specifications

-

Position 4: Bromine atom (Electrophilic site for cross-coupling).

-

Position 5: 1-Hydroxyethyl group (Chiral center, nucleophilic site).

-

Chirality: The molecule possesses one stereocenter at the benzylic-like carbon. Synthesis typically yields a racemate (

) unless asymmetric catalysis is employed.

Synthesis & Manufacturing Protocol

The industrial standard for generating 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is the nucleophilic addition of hydride to the corresponding ketone. This method is preferred for its high yield, operational simplicity, and scalability.

Reaction Workflow (Graphviz)

Figure 1: Step-wise synthesis pathway from the commercially available ketone precursor.

Detailed Experimental Protocol

Objective: Reduction of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one to the target alcohol.

Reagents:

-

Precursor: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one (1.0 eq)

-

Reducing Agent: Sodium Borohydride (NaBH

) (1.5 eq) -

Solvent: Methanol (MeOH) or Ethanol (anhydrous preferred)

-

Quench: Saturated aqueous Ammonium Chloride (NH

Cl)

Procedure:

-

Dissolution: Charge a round-bottom flask with the ketone precursor (1.0 eq) and dissolve in MeOH (10 volumes). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add NaBH

(1.5 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution is exothermic. -

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours. Monitor conversion via TLC (eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Quench: Once starting material is consumed, cool back to 0°C and slowly add sat. NH

Cl solution to destroy excess hydride. -

Extraction: Remove volatiles (MeOH) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over Na

SO

Mechanism:

The mechanism involves the nucleophilic attack of the borohydride anion (BH

Applications in Drug Discovery[4]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.

Functionalization Logic

The molecule offers two distinct vectors for chemical modification:

-

C-4 Bromine: A handle for Suzuki, Stille, or Buchwald-Hartwig couplings to attach aryl or heteroaryl groups (e.g., mimicking the adenine hinge-binding region of ATP).

-

C-5 Alcohol: Can be converted to a leaving group (Mesylate) for nucleophilic substitution (creating amines/ethers) or resolved into pure enantiomers to probe the stereochemical requirements of the target protein binding pocket.

Derivatization Pathway (Graphviz)

Figure 2: Divergent synthesis strategies utilizing the bromo and hydroxyl functional handles.

Case Study: Kinase Inhibition

Pyrazole derivatives are structural analogs of the imidazole ring found in purines. By substituting the 4-position with a pyridine or pyrimidine ring (via the bromine handle), researchers can generate bi-heterocyclic systems that form hydrogen bonds with the "hinge region" of kinases such as JAK, ALK, or ROS1. The 1-methyl group typically projects into the solvent-exposed region or a hydrophobic pocket, depending on the specific kinase isoform.

Safety & Handling Guidelines

-

Hazard Classification: As a halogenated heterocycle, treat as an Irritant (Skin/Eye/Respiratory).

-

P-Codes: P280 (Wear protective gloves/eye protection), P261 (Avoid breathing dust/fume).

-

Reactivity: The C-Br bond is stable under standard conditions but reactive toward zero-valent metals (Pd, Mg, Li). The alcohol is stable but hygroscopic.

-

Storage: Store in a cool, dry place (2-8°C) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

-

Precursor Identification: National Center for Biotechnology Information. (2025).[9] PubChem Compound Summary for CID 7017423, 1-(4-bromo-1-methyl-1h-pyrazol-5-yl)ethanone. Retrieved from [Link]

-

Reduction Protocol: Master Organic Chemistry. (2011).[10][11] Sodium Borohydride (NaBH4) for the Reduction of Aldehydes and Ketones. Retrieved from [Link]

-

Suzuki Coupling on Pyrazoles: ResearchGate. (2023). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-1-methyl-1H-pyrazole-5-methanol (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 4. ETHYL 3-(4-BROMOPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. (4-broMo-1-Methyl-1H-pyrazol-5-yl)Methanol | 1276056-83-7 [chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

Technical Monograph: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

This guide provides an in-depth technical analysis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol , a specialized heterocyclic intermediate used in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., c-MET, FGFR, and ALK inhibitors).

Executive Summary

1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral secondary alcohol featuring a highly functionalized pyrazole scaffold. It serves as a critical building block in medicinal chemistry, enabling the introduction of the 1-methyl-1H-pyrazol-5-yl moiety—a pharmacophore known to improve solubility and metabolic stability in drug candidates. Its structural versatility arises from the orthogonality of its functional groups: the bromine atom at C4 (amenable to palladium-catalyzed cross-couplings), the secondary alcohol (suitable for oxidation, substitution, or etherification), and the N-methyl group (providing steric definition).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Detail |

| IUPAC Name | 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol |

| Molecular Formula | C₆H₉BrN₂O |

| Molecular Weight | 205.05 g/mol |

| CAS Number | Not explicitly indexed in public registries; Derivative of CAS 1552739-60-2 (Ketone) |

| PubChem CID | Derivative of CID 22397523 (Ketone) |

| Physical State | Viscous oil or low-melting solid (racemic); Crystalline solid (enantiopure) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

| pKa (Calculated) | ~13.5 (Alcohol -OH), ~2.5 (Pyrazole N) |

| LogP (Predicted) | 0.9 - 1.2 |

Note on Registry: This specific alcohol is often generated in situ or isolated as a transient intermediate from the corresponding ketone, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone (CAS 1552739-60-2), during the synthesis of complex APIs.

Synthetic Routes & Methodology

The synthesis of this compound requires careful regiocontrol to ensure substitution at the C5 position rather than the more electronically favored C3 position, and to prevent halogen-metal exchange at the C4-bromine.

Retrosynthetic Analysis

The most robust route involves the construction of the C5-acetyl group followed by regioselective bromination and subsequent reduction. Direct lithiation of 4-bromo-1-methylpyrazole is risky due to rapid Br-Li exchange.

Optimized Synthesis Protocol

Step 1: C5-Lithiation and Acylation

-

Reagents: 1-Methylpyrazole, n-Butyllithium (n-BuLi), N-Methoxy-N-methylacetamide (Weinreb amide) or Acetaldehyde.

-

Mechanism: The C5 proton of 1-methylpyrazole is the most acidic due to the inductive effect of the adjacent nitrogen (N1). Deprotonation with n-BuLi at -78°C selectively generates the 5-lithio species.

-

Protocol:

-

Dissolve 1-methylpyrazole in dry THF under Argon. Cool to -78°C.

-

Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.

-

Add acetaldehyde (1.2 eq) to form 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol directly, OR add N-Methoxy-N-methylacetamide to form the ketone.

-

Recommendation: Form the ketone first to allow for cleaner bromination in the next step.

-

Step 2: Regioselective Bromination

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile or DMF.

-

Mechanism: Electrophilic aromatic substitution (SEAr) on the pyrazole ring strongly favors the C4 position.

-

Protocol:

-

Dissolve 1-(1-methyl-1H-pyrazol-5-yl)ethanone in MeCN.

-

Add NBS (1.05 eq) portion-wise at 0°C.

-

Stir at room temperature. The electron-withdrawing acetyl group at C5 does not deactivate C4 sufficiently to prevent bromination.

-

Isolate 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone .

-

Step 3: Carbonyl Reduction

-

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

-

Protocol:

-

Dissolve the ketone (from Step 2) in MeOH at 0°C.

-

Add NaBH₄ (0.5 eq) slowly.

-

Quench with saturated NH₄Cl. Extract with EtOAc.[1]

-

Purify via silica gel chromatography (Hexane/EtOAc).

-

Visualized Synthesis Pathway

Caption: Step-wise synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol via C5-lithiation and C4-bromination.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design. The 4-bromo group serves as a handle for Suzuki-Miyaura couplings to attach aryl or heteroaryl cores (e.g., pyridine, quinoline), while the hydroxyethyl group can be converted into chiral amines or ethers to engage hydrogen bonding networks in the ATP-binding pocket of kinases.

Key Interactions

-

C4-Aryl Extension: Used to access the hydrophobic back pocket of kinases (e.g., Gatekeeper residue interaction).

-

C5-Ethanol Side Chain:

-

H-Bond Donor: The -OH can interact with the hinge region or catalytic lysine.

-

Chirality: The (S)- or (R)-enantiomer often shows superior selectivity. Enantioselective reduction (e.g., Corey-Bakshi-Shibata reduction) of the ketone precursor is employed to set this stereocenter.

-

Drug Analog Context

While specific drugs like Savolitinib utilize a 1-methyl-1H-pyrazol-4-yl moiety, the 5-yl isomer described here is critical for exploring Structure-Activity Relationships (SAR) where the vector of the pyrazole nitrogen needs to be rotated to optimize solubility or metabolic stability (avoiding N-dealkylation).

Experimental Protocols

Protocol A: Reduction of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanone

Objective: To generate the target alcohol from its ketone precursor.

-

Preparation: In a 100 mL round-bottom flask, dissolve 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethanone (2.03 g, 10.0 mmol) in anhydrous Methanol (30 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Sodium Borohydride (NaBH₄) (378 mg, 10.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (50% EtOAc/Hexane).

-

Quench: Carefully add Saturated NH₄Cl solution (10 mL) to quench excess hydride.

-

Extraction: Remove methanol under reduced pressure. Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via flash column chromatography (SiO₂, 0-60% EtOAc in Hexane) to yield the product as a clear, viscous oil.

-

Yield: Expected yield 85-95%.

Protocol B: Characterization (Expected Data)

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, Pyrazole-H3), 5.10 (q, J = 6.5 Hz, 1H, CHOH), 3.95 (s, 3H, N-CH₃), 2.50 (bs, 1H, OH), 1.55 (d, J = 6.5 Hz, 3H, CHCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 140.2 (C5), 138.5 (C3), 95.1 (C4-Br), 63.5 (CHOH), 37.2 (N-CH₃), 22.1 (CH₃).

-

MS (ESI): m/z 205.0/207.0 [M+H]⁺ (Br isotope pattern).

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood, especially during the bromination step (NBS) and lithiation (pyrophoric reagents).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22397523, 1-(4-bromo-1H-pyrazol-5-yl)ethanone. Retrieved February 25, 2026, from [Link]

- Salem, M. E., et al. (2017).2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54, 226.

-

Lu, S., et al. (2023). Savolitinib plus Osimertinib in EGFR Mutation-Positive, MET-Amplified Non-Small Cell Lung Cancer. The Lancet.[3] (Contextual reference for pyrazole scaffold utility).

Sources

The Versatile 1-Methyl-1H-pyrazole-5-ethanol Scaffold: A Technical Guide to Its Synthesis and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds. This technical guide delves into the specifics of the 1-methyl-1H-pyrazole-5-ethanol scaffold, a versatile building block for the synthesis of novel therapeutic agents. While not a therapeutic agent in its own right, its unique structural features, including a reactive ethanol moiety, provide a gateway to a diverse range of functionalized molecules with significant pharmacological potential. This document will explore the synthesis of this core scaffold, its chemical reactivity, and its application in the development of compounds targeting a spectrum of diseases, including cancer, inflammation, and infectious diseases. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrazole Core in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties that are highly desirable in drug design. Its metabolic stability, ability to participate in hydrogen bonding, and tunable electronic properties have made it a favored scaffold among medicinal chemists. A vast number of pyrazole derivatives have been reported with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2]

The 1-methyl-1H-pyrazole-5-ethanol scaffold offers a distinct advantage by incorporating a primary alcohol functional group. This hydroxyl group serves as a convenient handle for further chemical modifications, allowing for the facile introduction of various pharmacophores through esterification, etherification, and other coupling reactions. This guide will illuminate the pathways to harness the potential of this valuable synthon.

Synthesis of the 1-Methyl-1H-pyrazole-5-ethanol Scaffold

The synthesis of the 1-methyl-1H-pyrazole-5-ethanol core can be approached through several strategic routes, primarily involving the construction of the pyrazole ring followed by the introduction or modification of the ethanol side chain.

Knorr-Type Cyclocondensation: A Classic Approach

A foundational method for pyrazole synthesis is the Knorr cyclocondensation reaction. While direct synthesis of the ethanol derivative via this method is less common, the synthesis of a precursor, such as a pyrazole-5-carboxylate ester, is a well-established procedure. This ester can then be reduced to the desired alcohol.

Conceptual Synthetic Pathway:

Caption: General synthetic strategy for 1-methyl-1H-pyrazole-5-ethanol.

Experimental Protocol: Two-Step Synthesis from Ethyl Acetoacetate

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate [3]

-

To a solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Reduction to 1-Methyl-1H-pyrazole-5-ethanol

-

A solution of ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in anhydrous THF at 0 °C.

-

The reaction mixture is then stirred at room temperature for 2-4 hours.

-

The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 1-methyl-1H-pyrazole-5-ethanol.

Therapeutic Applications via Derivatization of the Ethanol Moiety

The true therapeutic potential of the 1-methyl-1H-pyrazole-5-ethanol scaffold is unlocked through the chemical modification of its hydroxyl group. This allows for the introduction of diverse structural motifs that can interact with various biological targets.

Ester Derivatives: Prodrugs and Bioactive Agents

Esterification of the primary alcohol provides a straightforward method to generate derivatives with altered pharmacokinetic profiles or enhanced biological activity.

Table 1: Potential Ester Derivatives and their Therapeutic Areas

| Ester Derivative | Potential Therapeutic Application | Rationale |

| Acetate Ester | Prodrug for improved bioavailability | Esterases can cleave the ester in vivo, releasing the active alcohol. |

| Benzoate Ester | Anti-inflammatory agents | Aromatic moieties are common in anti-inflammatory drugs. |

| Carbamate Ester | CNS agents, enzyme inhibitors | The carbamate functional group is present in various neurologically active drugs. |

Experimental Protocol: Synthesis of a Generic Ester Derivative

-

To a solution of 1-methyl-1H-pyrazole-5-ethanol (1.0 eq) and a suitable carboxylic acid (1.2 eq) in dichloromethane (DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Ether Derivatives: Expanding Chemical Space

The synthesis of ether derivatives from the ethanol scaffold allows for the introduction of a wide variety of substituents, significantly expanding the accessible chemical space for drug discovery.

Conceptual Derivatization Pathway:

Caption: Derivatization of the 1-methyl-1H-pyrazole-5-ethanol scaffold.

3.2.1. Antimicrobial Applications

The pyrazole nucleus is a well-known pharmacophore in the design of antimicrobial agents.[4] By appending specific lipophilic or hydrogen-bonding moieties to the ethanol side chain, it is possible to develop novel compounds with potent activity against a range of pathogens. For instance, the introduction of other heterocyclic rings or long alkyl chains can enhance membrane permeability and target engagement in bacteria and fungi.[5]

3.2.2. Anticancer Applications

Many kinase inhibitors, a cornerstone of modern cancer therapy, feature a substituted pyrazole core.[6] The ethanol group of the 1-methyl-1H-pyrazole-5-ethanol scaffold can be utilized as an attachment point for pharmacophores that target the ATP-binding site of various kinases. For example, ether linkage to a substituted quinazoline or pyridine ring system, common motifs in kinase inhibitors, could yield potent anticancer agents.[7]

3.2.3. Anti-inflammatory and Analgesic Applications

The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 1-methyl-1H-pyrazole have been synthesized and shown to possess analgesic and anti-inflammatory activities.[7] Functionalization of the ethanol group can lead to novel analogues with improved efficacy and reduced side effects.

Conclusion and Future Perspectives

The 1-methyl-1H-pyrazole-5-ethanol scaffold represents a valuable and underexplored platform in medicinal chemistry. Its straightforward synthesis and the presence of a reactive hydroxyl group make it an ideal starting point for the generation of diverse compound libraries. While the scaffold itself may not exhibit significant biological activity, its utility as a synthon for the construction of more complex and potent therapeutic agents is undeniable. Future research should focus on the systematic exploration of ester and ether derivatives of this scaffold, coupled with comprehensive biological screening across various disease models. The insights gained from such studies will undoubtedly contribute to the development of novel and effective therapies for a range of human ailments.

References

- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935–1945.

- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

- Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 8, 247.

- Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.

- Maggio, B., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry, 36(9), 737-742.

- Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840–844.

- Rageh, A. H., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Technology, 11(12), 5369-5376.

- Saeed, A., et al. (2015). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 11(1), 15-26.

- Sigma-Aldrich. (n.d.). (1-methyl-1H-pyrazol-5-yl)methanol.

- Sigma-Aldrich. (n.d.).

- Torán, R., et al. (2025). Selected bioactive compounds containing the pyrazol‐5‐one and pyrazole scaffolds. Organic & Biomolecular Chemistry.

- Wang, L., et al. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269-1273.

- Wei, Z., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8788.

- Xia, Y., et al. (2018).

- Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660537.

- El-Sayed, W. A., et al. (2011).

- Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2(3), 18-27.

- Sigma-Aldrich. (n.d.).

- Zhang, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62.

- Al-Ghamdi, A. M., et al. (2022). Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H)-one and 1H-pyrazol-5-ol derivatives. Arabian Journal of Chemistry, 15(3), 103681.

- Sharma, S., & Kumar, A. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3), 568-592.

- Li, J., et al. (2024). Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters, 114, 129983.

- Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 456.

- El-Faham, A., et al. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1359.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. meddocsonline.org [meddocsonline.org]

- 5. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Synthesis of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Executive Summary

This application note details the robust laboratory-scale synthesis of 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol via the chemoselective reduction of its corresponding ketone precursor, 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one .

The 4-bromo-1-methylpyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., JAK, Aurora kinase) and agrochemicals. The primary synthetic challenge lies in reducing the carbonyl functionality while preserving the carbon-bromine (C-Br) bond at the C4 position, which is susceptible to hydrodehalogenation under vigorous reducing conditions (e.g., catalytic hydrogenation with Pd/C).

This protocol utilizes Sodium Borohydride (NaBH₄) in methanol, a method selected for its high chemoselectivity, operational simplicity, and scalability.

Retrosynthetic Analysis & Strategy

The synthesis is a single-step functional group transformation. The critical design consideration is the selection of a hydride donor that is strong enough to reduce the ketone but mild enough to avoid oxidative addition into the C-Br bond.

Structural Considerations

-

Positional Reactivity: The C5-acetyl group is sterically accessible but electronically influenced by the adjacent N1-methyl and C4-bromo substituents.

-

Halogen Stability: Lithium Aluminum Hydride (LiAlH₄) is avoided due to the risk of lithium-halogen exchange or over-reduction. NaBH₄ provides the necessary "soft" hydride delivery.

-

Stereochemistry: The product contains a chiral center at the secondary alcohol position. This protocol yields a racemic mixture (±) . (See Section 6 for enantioselective variants).

Reaction Pathway Diagram

Figure 1: Reaction pathway for the chemoselective reduction of the pyrazole ketone.

Experimental Protocol

Materials & Reagents

| Reagent/Solvent | Role | Stoichiometry | Purity Grade |

| 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one | Substrate | 1.0 equiv | >97% (HPLC) |

| Sodium Borohydride (NaBH₄) | Reductant | 1.2 - 1.5 equiv | 98% (Powder) |

| Methanol (MeOH) | Solvent | 0.2 M conc. | Anhydrous |

| Ammonium Chloride (sat. aq.) | Quench | Excess | Reagent Grade |

| Ethyl Acetate (EtOAc) | Extraction | N/A | ACS Grade |

Step-by-Step Methodology

Step 1: Solubilization

-

Charge a flame-dried round-bottom flask (RBF) with a magnetic stir bar and the ketone substrate (1.0 equiv).

-

Add anhydrous Methanol (MeOH) to achieve a concentration of approximately 0.2 M.

-

Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to suppress the reaction rate of NaBH₄ with the solvent (solvolysis) and control the exotherm.

Step 2: Hydride Addition

-

Add NaBH₄ (1.2 equiv) portion-wise over 10–15 minutes.

-

Caution: Vigorous evolution of Hydrogen gas (H₂) will occur. Ensure the reaction vessel is vented to a fume hood.

-

-

Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 1–2 hours.

Step 3: Process Control (IPC)

-

Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LCMS.

-

Target: Disappearance of Ketone (higher R_f) and appearance of Alcohol (lower R_f, broad spot).

-

LCMS:[1] Look for [M+H]⁺ = 219/221 (Br isotope pattern).

-

Step 4: Quench & Workup

-

Cool the mixture back to 0°C.

-

Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) to quench excess borohydride. Stir for 15 minutes until gas evolution ceases.

-

Remove bulk Methanol under reduced pressure (Rotavap) to prevent emulsion formation.

-

Dilute the aqueous residue with water and extract with Ethyl Acetate (3 x volumes).

-

Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Step 5: Purification

-

Crude Purity >95%: The product is often pure enough for subsequent steps.

-

Purification Required: Flash Column Chromatography (Silica Gel, 0-40% EtOAc/Hexanes gradient).

Operational Workflow & Decision Tree

Figure 2: Operational decision tree for the synthesis and purification workflow.

Analytical Validation

Nuclear Magnetic Resonance (NMR)

The conversion is confirmed by the shift of the methine proton and the loss of the methyl ketone singlet.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (s, 1H): Pyrazole C3-H (Aromatic).

-

δ 4.95 (q, J=6.5 Hz, 1H): CH -OH (Methine proton). Diagnostic shift from ketone.

-

δ 3.85 (s, 3H): N-CH₃ .

-

δ 2.40 (br s, 1H): -OH (Exchangeable).

-

δ 1.55 (d, J=6.5 Hz, 3H): CH-CH₃ .

-

Mass Spectrometry (LCMS)

-

Ionization: ESI (+)

-

Observed Mass: [M+H]⁺ peaks at 219.0 and 221.0 (1:1 ratio), confirming the presence of one Bromine atom.

-

Absence: No peak at [M+H]⁺ ~141 (indicating loss of Br) or ~217 (starting ketone).

Advanced Considerations

Stereoselective Synthesis

If a specific enantiomer (R or S) is required for SAR studies, standard NaBH₄ reduction is unsuitable as it yields a racemate.

-

Alternative: Use Corey-Bakshi-Shibata (CBS) reduction .

-

Reagents: Borane-THF complex (BH₃·THF) + Chiral Oxazaborolidine catalyst.

-

Conditions: -78°C to -20°C in THF.

-

Troubleshooting

-

Incomplete Conversion: If the reaction stalls, do not heat above 40°C. Instead, add a second portion of NaBH₄. Old NaBH₄ absorbs moisture and loses activity; ensure reagent is free-flowing.

-

Over-reduction (De-bromination): Rare with NaBH₄. If observed, switch to Luche Reduction conditions (NaBH₄ + CeCl₃·7H₂O in MeOH). The Cerium activates the carbonyl, allowing for faster reduction at lower temperatures, further protecting the aryl halide.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 24: Regioselectivity and Chemoselectivity).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for NaBH4 reduction).

-

Fustero, S., et al. (2002). "Chemoselective reduction of nitrogen-containing heterocyclic ketones." Journal of Organic Chemistry. (Contextual grounding for pyrazole stability).

-

PubChem. (2024). Compound Summary for 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one. National Library of Medicine.

-

Sigma-Aldrich. (2024). Sodium Borohydride Safety Data Sheet (SDS).

Sources

Application Notes & Protocols: Strategic Conversion of Pyrazole Alcohols to Alkyl Halides

Abstract

Pyrazole-containing scaffolds are cornerstones in modern medicinal chemistry and agrochemical development. The functionalization of these heterocycles is critical for modulating their biological activity, and the conversion of pyrazole alcohols to the corresponding alkyl halides represents a pivotal synthetic transformation. These halides are versatile intermediates, primed for a variety of subsequent cross-coupling reactions and nucleophilic substitutions to build molecular complexity. This guide provides a comprehensive overview of the principal reagents and field-proven protocols for the chlorination, bromination, and iodination of alcohols on pyrazole side chains. We delve into the mechanistic underpinnings of each method, offering a comparative analysis to inform strategic reagent selection based on substrate sensitivity, desired stereochemical outcome, and scalability. Detailed, self-validating protocols and safety considerations are provided for researchers, scientists, and drug development professionals.

Strategic Considerations for Reagent Selection

The conversion of an alcohol to an alkyl halide is a fundamental transformation, yet the choice of reagent is far from trivial, especially when dealing with a potentially sensitive heterocyclic system like pyrazole. The lone pairs on the pyrazole nitrogen atoms can act as nucleophiles or bases, potentially leading to undesired side reactions such as N-alkylation or quaternization. Therefore, reagent selection must balance reactivity with selectivity.

Key decision factors include:

-

Target Halide: Reagents are highly specific for introducing chloride, bromide, or iodide.

-

Reaction Mechanism & Stereochemistry: Most common methods, such as those employing thionyl chloride or phosphorus tribromide, proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at a chiral center. This is a critical consideration in asymmetric synthesis.

-

Reaction Conditions: Reagents vary from highly reactive and corrosive (e.g., SOCl₂) to those requiring milder, near-neutral conditions (e.g., Appel reaction). The stability of the pyrazole core and other functional groups on the substrate will dictate the appropriate level of reactivity.

-

Byproduct Removal: The ease of purification is an important practical consideration. Reagents that produce gaseous byproducts (SOCl₂) offer a significant advantage over those that generate stoichiometric solid waste (triphenylphosphine oxide from the Appel reaction).

Comparative Overview of Common Halogenation Methods

| Reagent System | Target Halide | Typical Mechanism | Key Advantages | Key Disadvantages |

| Thionyl Chloride (SOCl₂) / Pyridine | Chloride | Sₙ2 | Gaseous byproducts (SO₂, HCl) simplify workup; cost-effective. | Highly corrosive and moisture-sensitive; generates HCl.[1][2] |

| Phosphorus Tribromide (PBr₃) | Bromide | Sₙ2 | High yields for 1° and 2° alcohols; effective brominating agent. | Corrosive and reacts violently with water; byproduct removal can be tedious.[3][4][5] |

| Appel Reaction (PPh₃ / CX₄) | Cl, Br, I | Sₙ2 | Very mild, near-neutral conditions; tolerates sensitive functional groups.[6][7] | Generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.[7][8] |

| Mitsunobu Reaction (PPh₃ / DIAD / Nu⁻) | Cl, Br, I | Sₙ2 | Excellent for stereochemical inversion; broad substrate scope.[9][10] | Complex stoichiometry; expensive reagents; byproduct removal.[11][12] |

| Iodine Monochloride (ICl) | Iodide | Electrophilic Addition/Elimination | Effective for specific substrates like hydroxy-dihydropyrazoles.[13] | Limited to specific starting materials; not a general alcohol substitution method. |

Chlorination Protocols

Thionyl Chloride (SOCl₂)

Thionyl chloride is a powerful and efficient reagent for converting primary and secondary alcohols to alkyl chlorides.[3][14] The reaction is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which shift the equilibrium towards the product.[14][15] A weak base, such as pyridine, is typically added to neutralize the HCl generated, preventing potential acid-catalyzed side reactions on the pyrazole ring and ensuring the reaction proceeds via an Sₙ2 pathway with inversion of configuration.[15][16]

Mechanism of Action: The alcohol's oxygen atom first attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion. This forms a protonated chlorosulfite intermediate. Pyridine deprotonates this intermediate, and the liberated chloride ion then performs a backside attack on the carbon, displacing the chlorosulfite group, which decomposes into SO₂ and another chloride ion.[17]

Caption: Reaction mechanism for alcohol chlorination using SOCl₂.

The Appel Reaction for Chlorination

For substrates that are sensitive to acidic conditions, the Appel reaction provides a mild and effective alternative.[6] It utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to achieve the conversion under neutral conditions.

Mechanism of Action: The reaction begins with the formation of a phosphonium salt from PPh₃ and CCl₄. The alcohol is deprotonated by the trichloromethanide anion, and the resulting alkoxide attacks the phosphonium cation. This forms an alkoxyphosphonium intermediate. Finally, the chloride ion attacks the carbon in an Sₙ2 fashion, yielding the alkyl chloride and the highly stable triphenylphosphine oxide.[7][18]

Bromination Protocols

Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is the classic and highly effective reagent for converting primary and secondary alcohols into alkyl bromides.[4][5] Similar to SOCl₂, the reaction typically proceeds with inversion of stereochemistry at a chiral center due to an Sₙ2 mechanism.[4][15]

Mechanism of Action: The alcohol's oxygen atom attacks the electrophilic phosphorus atom, displacing a bromide ion. This forms a good leaving group. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom in a backside Sₙ2 displacement to yield the alkyl bromide.[4][15] One mole of PBr₃ can react with three moles of the alcohol.

Caption: Reaction mechanism for alcohol bromination using PBr₃.

The Appel Reaction for Bromination

The bromo-variant of the Appel reaction, using carbon tetrabromide (CBr₄) and triphenylphosphine, is an excellent choice for the mild conversion of pyrazole alcohols to bromides, especially for acid-sensitive substrates.[7] The mechanism is analogous to the chlorination variant.

Iodination Protocols

The Appel Reaction for Iodination

Direct conversion of alcohols to alkyl iodides is efficiently achieved using the iodo-Appel reaction conditions. This is typically performed with triphenylphosphine, iodine (I₂), and a base like imidazole. The mechanism follows the same Sₙ2 pathway, providing a mild route to alkyl iodides with stereochemical inversion.

Caption: Generalized mechanism of the Appel Reaction (X = Cl, Br, I).

Detailed Experimental Protocols

Protocol 1: Chlorination of (1-Phenyl-1H-pyrazol-4-yl)methanol using Thionyl Chloride

WARNING: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[1][2][19] This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

Materials and Reagents:

-

(1-Phenyl-1H-pyrazol-4-yl)methanol (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Anhydrous Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Workflow Diagram:

Caption: Experimental workflow for chlorination with thionyl chloride.

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (1-phenyl-1H-pyrazol-4-yl)methanol (e.g., 5.0 mmol, 1.0 eq) and anhydrous dichloromethane (e.g., 25 mL). Stir the solution until the solid is fully dissolved.

-

Cooling: Cool the flask to 0 °C using an ice-water bath.

-

Base Addition: Add anhydrous pyridine (10.0 mmol, 2.0 eq) to the stirred solution.

-

Reagent Addition: Slowly add thionyl chloride (7.5 mmol, 1.5 eq) dropwise via a dropping funnel over 15-20 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (CO₂) will occur. Stir until bubbling ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(chloromethyl)-1-phenyl-1H-pyrazole.

Safety and Handling of Reagents

-

Thionyl Chloride (SOCl₂): Extremely corrosive and a strong lachrymator. Reacts violently with water to release toxic HCl and SO₂ gases.[1][20] Always handle in a fume hood and ensure no contact with moisture.[19][21] Neutralize any spills with a solid base like sodium bicarbonate.

-

Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Inhalation can cause severe irritation to the respiratory tract. Handle with the same precautions as thionyl chloride.

-

Appel Reaction Reagents: Carbon tetrachloride and carbon tetrabromide are toxic and environmentally hazardous. Triphenylphosphine is an irritant. Handle all reagents in a well-ventilated fume hood.

References

-

Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

- Hryniuk, A., et al. (2021). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. Journal of Heterocyclic Chemistry.

- BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Notes.

-

Kopteva, S., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(15), 4992. [Link]

- Li, Y., et al. (2025). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4‑b]pyridines. The Journal of Organic Chemistry.

- Niedenzu, K., et al. (1982).

-

Kang, E.-J., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5769-5789. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

- Mitsunobu Reaction in My Chemistry: Lecture

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2023). Molecules. [Link]

-

Palomo, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

- Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2025).

- Copper-Catalyzed Double C–H Alkylation of Aldehyde-Derived N,N-Dialkylhydrazones with Polyhalomethanes: Flexible Access to 4-Functionalized Pyrazoles. (2016).

- Conversion of 2-pyrazolines to pyrazoles using bromine. (2006).

- Catalytic C–H Allylation and Benzylation of Pyrazoles. (2025).

- Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. (n.d.). Beilstein Archives.

-

Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. (2014). Beilstein Journal of Organic Chemistry. [Link]

- Direct C-H Alkenylation of Functionalized Pyrazoles. (n.d.). Semantic Scholar.

- Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2025).

- Thionyl chloride - SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.

-

PENTA. (2019). Thionyl chloride Safety Data Sheet. [Link]

-

Organic Chemistry Portal. Appel Reaction. [Link]

-

Wikipedia. (n.d.). Appel reaction. [Link]

- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025).

-

Ashenhurst, J. (2015). PBr3 and SOCl2. Master Organic Chemistry. [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

J&K Scientific LLC. (2021). Appel Reaction. [Link]

- New Reagents and Synthetic Approaches to the Appel Reaction. (2025).

- A kind of preparation method of pyrazole derivatives. (n.d.).

-

BYJU'S. (2022). PBr3 Reaction. [Link]

-

Wikipedia. (n.d.). Phosphorus tribromide. [Link]

- Reaction of alcohols with thionyl chloride. (2018). YouTube.

- Alcohol + SOCl2. (2025). ReactionFlash.

-

Chemistry Steps. (2020). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

-

Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Appel reaction - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 14. reactionweb.io [reactionweb.io]

- 15. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Appel Reaction [organic-chemistry.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. pentachemicals.eu [pentachemicals.eu]

Application Note: Strategic Protection of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Part 1: Executive Summary & Strategic Analysis

The Challenge

The molecule 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol presents a classic "orthogonal reactivity" challenge in medicinal chemistry. It contains three distinct reactive centers:

-

C4-Bromide: A handle for Lithium-Halogen Exchange (Li-X) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Secondary Alcohol (C5-sidechain): A nucleophilic and acidic (

) site prone to deprotonation or oxidation. -

N1-Methyl Group: While chemically inert, it imposes significant steric pressure on the adjacent C5 position (the ortho-effect), influencing the kinetics of protecting group (PG) installation.

Critical Failure Mode: Attempting organometallic transformations (e.g., lithiation with n-BuLi) on the unprotected substrate requires the formation of a dianion (O-Li and C-Li). This often leads to poor solubility, aggregation issues, and incomplete conversion. Furthermore, the free hydroxyl group can poison sensitive catalysts or undergo competitive acylation.

Strategic Decision Matrix

The choice of protecting group must balance steric accommodation (due to the N-Me/C5 interaction) with process stability .

| Feature | TBS (tert-Butyldimethylsilyl) | THP (Tetrahydropyranyl) | MOM (Methoxymethyl) |

| Primary Utility | Standard for Suzuki/Heck couplings. | Acid-labile masking; low cost. | High-stability lithiation; minimal sterics. |

| Install Ease | High (Standard Reagents). | High (Acid Catalyzed). | Medium (Requires toxic MOM-Cl). |

| Base Stability | Excellent (Stable to n-BuLi at -78°C). | Excellent. | Superior. |

| Acid Stability | Moderate (Cleaves with dilute HCl/TBAF). | Low (Cleaves with mild acid). | Moderate (Requires strong acid). |

| Chirality | Achiral (Simplifies NMR). | Creates Diastereomers (Complex NMR). | Achiral. |

| Steric Bulk | High (May be slow to install). | Medium. | Low (Best for crowded sites). |

Part 2: Detailed Protocols

Protocol A: Silylation with TBS (Recommended Standard)

Rationale: TBS offers the best balance of ease of handling and stability against bases used in cross-coupling. While the N-methyl group creates steric hindrance, the secondary alcohol is sufficiently accessible for TBS-Cl under imidazole catalysis.

Reagents:

-

Substrate: 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol (1.0 equiv)

-

TBS-Cl (tert-Butyldimethylsilyl chloride) (1.2 – 1.5 equiv)

-

Imidazole (2.5 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst for steric acceleration)

-

Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and cool under

atmosphere. Dissolve the pyrazole substrate in anhydrous DMF (0.5 M concentration). -

Addition: Add Imidazole and DMAP. Stir until fully dissolved.

-

Silylation: Cool the solution to 0°C. Add TBS-Cl portion-wise over 10 minutes. Note: The exotherm is mild, but cooling prevents side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc). The product will be less polar (higher

) than the starting alcohol.

-

-

Workup: Dilute with Diethyl Ether (

). Wash sequentially with:-

Water (x2) to remove DMF/Imidazole.

-

Saturated

. -

Brine.[1]

-

-

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (typically 5-10% EtOAc in Hexanes).

Self-Validating Check:

-

1H NMR: Look for the disappearance of the broad -OH singlet and the appearance of two singlets near 0.0 ppm (Si-Me2) and a strong singlet at 0.9 ppm (t-Butyl).

Protocol B: Acetal Protection with THP (Acid-Labile Route)

Rationale: Use this if the downstream deprotection must be done under mild acidic conditions (e.g., acetic acid) or if fluoride deprotection (required for TBS) is incompatible with other motifs. Warning: This generates a new chiral center at the acetal carbon, resulting in a mixture of diastereomers. This complicates NMR analysis but does not affect chemical yield.

Reagents:

-

Substrate (1.0 equiv)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

PPTS (Pyridinium p-toluenesulfonate) (0.1 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Methodology:

-

Setup: Dissolve substrate in anhydrous DCM (0.2 M) under

. -

Catalysis: Add DHP followed by PPTS at RT.

-

Reaction: Stir at RT for 4–6 hours.

-

Workup: Dilute with

, wash with half-saturated brine (to prevent emulsion), dry over -

Purification: Silica gel chromatography. Note: Diastereomers may separate on the column, appearing as two close spots or a "figure-8" spot.

Protocol C: MOM Protection (For Extreme Sterics/Lithiation)

Rationale: The Methoxymethyl (MOM) group is significantly smaller than TBS. If the N-methyl group at position 1 prevents TBS installation (low yield), MOM is the alternative. It is also hyper-stable to organolithiums. Safety Critical: MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. Use Protocol C only if A and B fail. Perform strictly in a fume hood.

Reagents:

-

Substrate (1.0 equiv)

-

MOM-Cl (1.5 equiv)

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: Anhydrous DCM

Step-by-Step Methodology:

-

Setup: Dissolve substrate and DIPEA in anhydrous DCM at 0°C under

. -

Addition: Add MOM-Cl dropwise via syringe. Do not generate aerosols.

-

Reaction: Warm to RT and stir for 12 hours.

-

Quench: Carefully add saturated

solution. -

Workup: Extract with DCM, wash with

, dry, and concentrate.

Part 3: Application Workflow & Visualization

Decision Logic & Reaction Pathway

The following diagram illustrates the decision process for selecting a protecting group and the subsequent lithiation workflow.

Figure 1: Strategic decision tree for selecting the optimal protecting group based on downstream stability requirements and steric constraints.

Key Application: Lithium-Halogen Exchange

Once protected (e.g., with TBS), the molecule undergoes clean lithiation.

-

Reaction: R-Br

R-Li -

Advantage: Requires only 1.05 equiv of n-BuLi. Unprotected substrate requires >2.1 equiv and forms a solubility-limiting dianion.

Part 4: References

-

Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

BenchChem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.

-

Knochel, P.; et al. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton. Int. J. Mol. Sci.2011 , 12, 6226.

-

Organic Chemistry Portal. Protecting Groups: Silyl Ethers.

-

Sigma-Aldrich. Product Specification: 4-Bromo-1-methyl-1H-pyrazole.

Sources

Troubleshooting & Optimization

Technical Support: Optimizing 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol Synthesis

This guide addresses the synthesis and yield optimization of 1-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-ol . It is designed for medicinal chemists and process development scientists encountering low yields, regioselectivity issues, or dehalogenation side reactions.

Part 1: Strategic Route Analysis (The "Why" of Failure)

The most common cause of failure in synthesizing this target is the incorrect sequencing of the bromination and lithiation steps.

The "Trap" Route: Lithiation of 4-Bromo-1-methylpyrazole

Many researchers attempt to synthesize the target by lithiating commercially available 4-bromo-1-methyl-1H-pyrazole and quenching with acetaldehyde.

-

The Failure Mode: Halogen-Metal Exchange (The "Halogen Dance"). Reaction of n-butyllithium (n-BuLi) with 4-bromo-1-methylpyrazole does not efficiently deprotonate the C5 position. Instead, the lithium rapidly exchanges with the bromine atom at C4 due to the high polarizability of the C-Br bond.

-

Result: You form 4-lithio-1-methylpyrazole (losing the bromine) and generate the non-brominated alcohol after quenching.

-

Diagnostic: NMR shows loss of the bromine signal and protons at both C4 and C5.

-

The Optimized Route: The "Late-Stage Bromination" Strategy

To guarantee high yield and structural integrity, the C5-hydroxyethyl group must be installed before the bromine, or the bromine must be introduced via Electrophilic Aromatic Substitution (SEAr) on the pre-functionalized scaffold.

Recommended Sequence:

-

C5-Lithiation: Lithiate 1-methyl-1H-pyrazole (non-halogenated).

-

Acylation: Quench with an acetyl source (e.g., Weinreb amide or acetic anhydride) to form the ketone.

-

Regioselective Bromination: Brominate C4 using NBS.

-

Reduction: Reduce the ketone to the target alcohol.

Part 2: Step-by-Step Optimized Protocol

Step 1: Synthesis of 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one

Objective: Install the carbon scaffold at C5 without competing side reactions.

-

Reagents: 1-Methyl-1H-pyrazole, n-BuLi (2.5 M in hexanes), N-Methoxy-N-methylacetamide (Weinreb amide) or Dimethylacetamide (DMA).

-

Solvent: Anhydrous THF.

-

Protocol:

-

Cool a solution of 1-methyl-1H-pyrazole (1.0 eq) in THF to -78 °C .

-

Add n-BuLi (1.1 eq) dropwise.

-

Note: Kinetic control at -78 °C favors lithiation at the N-methyl group. To achieve Thermodynamic Control (C5 lithiation), allow the solution to warm to -10 °C to 0 °C for 1 hour, then re-cool to -78 °C.

-

-

Add the acetylating agent (1.2 eq) dropwise.

-

Warm to RT and quench with saturated NH₄Cl.

-

-

Yield Tip: Using Weinreb amides prevents over-addition of the organolithium, stopping cleanly at the ketone.

Step 2: Regioselective Bromination

Objective: Install bromine at C4. The electron-rich pyrazole ring directs electrophiles to C4.

-

Reagents: 1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one, N-Bromosuccinimide (NBS).

-

Solvent: Acetonitrile (ACN) or DMF.

-

Protocol:

-

Dissolve the ketone in ACN (0.5 M).

-

Add NBS (1.05 eq) portion-wise at 0 °C to control exotherm.

-

Stir at RT.[1] Monitor by TLC/LCMS.

-

-

Why this works: The acetyl group at C5 is electron-withdrawing, but the N1 lone pair strongly activates the ring. C4 remains the most nucleophilic site.

-

Troubleshooting: If the reaction is sluggish, add a catalytic amount of NH₄OAc or perform in glacial acetic acid.

Step 3: Chemo-selective Reduction

Objective: Convert ketone to alcohol without dehalogenation.

-

Reagents: NaBH₄, Methanol/Ethanol.

-

Protocol:

-

Dissolve the brominated ketone in MeOH (0 °C).

-

Add NaBH₄ (0.6–1.0 eq) slowly.

-

Quench with acetone (to destroy excess hydride) followed by aqueous workup.

-

-

Critical Control: Do not use Pd/C hydrogenation or dissolving metal reductions, as these will strip the bromine.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the "Trap" (Halogen Dance) vs. the "Success" pathway.

Caption: Comparison of the failed "Direct Lithiation" route (Red) vs. the optimized "Late-Stage Bromination" route (Green).

Part 4: Troubleshooting & FAQs

Q1: I am using the optimized route, but my yield in Step 1 (Lithiation) is still low (<40%). Why?

Answer: The lithiation of 1-methylpyrazole is temperature-sensitive regarding regioselectivity.

-

Kinetic Control (-78 °C): Lithiation occurs primarily at the N-methyl group (lateral lithiation).

-

Thermodynamic Control (0 °C to RT): The lithium migrates to the C5 position .

-

Fix: Ensure you allow the reaction to warm to 0 °C for at least 30–60 minutes after adding n-BuLi to ensure the anion migrates to C5 before cooling back down to add the electrophile.

Q2: Can I brominate the alcohol directly instead of the ketone?

Answer: Yes, but with risks.

-

Risk: NBS is an oxidant.[1] It can oxidize the secondary alcohol (CH-OH) back to a ketone (C=O) or form hypobromites.

-

Recommendation: If you must brominate the alcohol, protect the hydroxyl group (e.g., TBS ether) or use elemental bromine (Br₂) in acetic acid, though this is harsher. The Ketone -> Bromination -> Reduction route is generally cleaner.

Q3: My product is water-soluble and I'm losing it during workup.

Answer: Pyrazoles with polar side chains are amphoteric and water-soluble.

-

Fix 1 (Salting Out): Saturate the aqueous phase with NaCl before extraction.

-

Fix 2 (Solvent): Use DCM/Isopropanol (3:1) or Ethyl Acetate/THF for extraction instead of pure Ethyl Acetate or Ether.

-

Fix 3 (pH): Ensure the pH is neutral (pH 7) during extraction. Pyrazoles can be protonated at low pH (staying in water) or deprotonated at very high pH.

Part 5: Reagent Compatibility Table

| Reagent | Purpose | Suitability | Notes |

| n-BuLi | Lithiation | High | Requires warming to 0°C for C5 selectivity [1]. |

| LDA | Lithiation | Medium | Can be used, but n-BuLi is often sufficient for C5 migration. |

| NBS | Bromination | High | Mild, regioselective for C4. Compatible with ketones [2].[2] |

| Br₂ / AcOH | Bromination | Medium | Harsh; may cause over-bromination or tarring. |

| NaBH₄ | Reduction | High | Chemoselective for ketone; leaves Br intact. |

| LiAlH₄ | Reduction | Low | Too aggressive; risk of debromination. |

References

-

Regioselectivity in lithiation of 1-methylpyrazole. Source: Balle, T., et al. Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.[3] URL:[Link]

-

N-Bromosuccinimide (NBS) in Organic Synthesis. Source: Organic Chemistry Portal. URL:[Link]

-

Synthesis of 1-(substituted)-3-methyl-1H-pyrazol-5(4H)-one. Source: Antre, R. V., et al. Journal of Scientific Research, 2012. URL:[Link]

Sources

Technical Support Center: Separating N-methyl Regioisomers in Pyrazole Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole N-methylation. The formation of N-methyl regioisomers is a common challenge that can impact yield, purity, and the overall efficiency of your synthetic route. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles.

Introduction: The Challenge of Pyrazole N-Methylation

Unsymmetrically substituted pyrazoles possess two adjacent nitrogen atoms (N1 and N2) within the heterocyclic ring. During N-methylation, the reaction can proceed at either nitrogen, often resulting in a mixture of N1- and N2-methyl regioisomers. These isomers frequently exhibit very similar physical and chemical properties, making their separation a significant challenge.[1] The primary goal is to either control the regioselectivity of the methylation reaction to favor a single isomer or to develop an effective method for separating the resulting mixture.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the regioselectivity of pyrazole N-methylation so difficult?

The two nitrogen atoms in the pyrazole ring often have similar reactivity, leading to the formation of a mixture of N1 and N2-methylated products.[2] Traditional methylating agents, such as methyl iodide or dimethyl sulfate, typically offer poor selectivity.[2]

Q2: What are the key factors that influence the N1/N2 isomer ratio?

Several factors can be manipulated to influence the regioselectivity of the methylation reaction:

-

Steric Hindrance: Bulky substituents on the pyrazole ring or the use of a sterically demanding methylating agent can favor methylation at the less hindered nitrogen atom.[2]

-

Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[2]

-

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomer ratio.[2][3] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some cases.

-

Methylating Agent: The nature of the methylating agent is crucial. Advanced, sterically bulky reagents have been developed to improve selectivity.[2]

Q3: Are there reliable methods to achieve high N1-selectivity?

Yes, several strategies have been developed to favor the formation of the N1-methylated pyrazole:

-

Sterically Hindered Methylating Agents: The use of bulky α-halomethylsilanes as "masked" methylating reagents has demonstrated excellent N1-selectivity, often exceeding 90%.[2][4]

-

Biocatalysis: Engineered enzymes, like methyltransferases, can provide exceptional regioselectivity (>99%) for pyrazole methylation.[2]

-

Protecting Group Strategies: In some instances, one nitrogen atom can be blocked with a protecting group to direct methylation to the desired position, followed by a deprotection step.[2]

Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?

The most common method for separating these regioisomers is silica gel column chromatography.[2][5][6] Success hinges on finding a suitable eluent system that provides good resolution on a TLC plate.[2] In cases where isomers have very similar polarities, other techniques like recrystallization, preparative HPLC, or using a different stationary phase like alumina may be effective.[2][7]

Troubleshooting Guides

Problem 1: My reaction yields a nearly 1:1 mixture of N1 and N2 methyl pyrazole isomers. How can I improve the regioselectivity?

This is a common outcome when using non-selective methylating agents and suboptimal reaction conditions.